molecular formula C8H10N2O4 B15234604 Ethyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate

Ethyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate

Katalognummer: B15234604
Molekulargewicht: 198.18 g/mol
InChI-Schlüssel: YBQAVWTUFAKQEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family. This compound is characterized by a pyrrole ring substituted with an ethyl ester group at the 2-position, a methyl group at the 1-position, and a nitro group at the 5-position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate typically involves the nitration of ethyl 1-methyl-1H-pyrrole-2-carboxylate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position of the pyrrole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form corresponding amines.

    Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide or other strong bases can facilitate ester hydrolysis.

Major Products Formed:

    Reduction: Ethyl 1-methyl-5-amino-1H-pyrrole-2-carboxylate.

    Substitution: Various carboxylic acid derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The biological activity of ethyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The compound’s mechanism of action may involve the inhibition of key enzymes or the disruption of cellular processes, contributing to its observed biological activities.

Vergleich Mit ähnlichen Verbindungen

    Ethyl 5-nitro-1H-pyrrole-2-carboxylate: Lacks the methyl group at the 1-position.

    Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate: Has a methyl ester instead of an ethyl ester group.

    Ethyl 1-methyl-1H-pyrrole-2-carboxylate: Lacks the nitro group at the 5-position.

Uniqueness: this compound is unique due to the presence of both the nitro and ester functional groups, which impart distinct chemical reactivity and biological activity. The combination of these groups makes it a versatile compound for various synthetic and research applications.

Eigenschaften

Molekularformel

C8H10N2O4

Molekulargewicht

198.18 g/mol

IUPAC-Name

ethyl 1-methyl-5-nitropyrrole-2-carboxylate

InChI

InChI=1S/C8H10N2O4/c1-3-14-8(11)6-4-5-7(9(6)2)10(12)13/h4-5H,3H2,1-2H3

InChI-Schlüssel

YBQAVWTUFAKQEQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=C(N1C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.